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molecular formula C7H5ClFN3 B8580248 6-Chloro-2-fluorobenzyl azide

6-Chloro-2-fluorobenzyl azide

Cat. No. B8580248
M. Wt: 185.58 g/mol
InChI Key: FFCSQJRDCQEBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04789680

Procedure details

27.5 g (0.15 mole) of 6-chloro-2-fluorobenzyl azide and 10.5 g (0.15 mole) of propinecarboxylic acid in 300 ml of toluene are heated for 3 hours to 90° C. After cooling, the crystals are filtered with suction and recrystallised from acetonitrile to give 1-(6-chloro-2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with a melting point of 182° C. (dec.).
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8][N:9]=[N+:10]=[N-:11])=[C:6]([F:12])[CH:5]=[CH:4][CH:3]=1.[C:13]([C:16]([OH:18])=[O:17])#[C:14]C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:7]([CH2:8][N:9]2[CH:14]=[C:13]([C:16]([OH:18])=[O:17])[N:11]=[N:10]2)=[C:6]([F:12])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
ClC1=CC=CC(=C1CN=[N+]=[N-])F
Name
Quantity
10.5 g
Type
reactant
Smiles
C(#CC)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the crystals are filtered with suction
CUSTOM
Type
CUSTOM
Details
recrystallised from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=C1CN1N=NC(=C1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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